molecular formula C22H25NO3 B2875900 Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate CAS No. 349439-49-2

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate

Cat. No.: B2875900
CAS No.: 349439-49-2
M. Wt: 351.446
InChI Key: HHLSKRHONVHNMJ-UHFFFAOYSA-N
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Description

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate is a piperidine-based compound featuring a 3,3-diphenylpropanoyl group at the 1-position and a methyl ester at the 4-carboxylate position. The diphenylpropanoyl moiety may enhance lipophilicity, influencing blood-brain barrier penetration, while the ester group modulates metabolic stability.

Properties

IUPAC Name

methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-26-22(25)19-12-14-23(15-13-19)21(24)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLSKRHONVHNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method includes the acylation of piperidine-4-carboxylate with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Carfentanil and Its Analogs

Compound: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate (carfentanil) Key Differences:

  • Substituents: Carfentanil has a phenylethyl group at the 1-position and a phenylpropanoylamino group at the 4-position, whereas the target compound replaces these with a 3,3-diphenylpropanoyl group.
  • Pharmacology: Carfentanil is a μ-opioid receptor agonist with ~10,000× higher potency than morphine, attributed to its phenylpropanoylamino group enhancing receptor binding . The diphenylpropanoyl group in the target compound may alter receptor selectivity or potency, though specific data are lacking.

Table 1 : Structural and Pharmacological Comparison

Feature Carfentanil Methyl 1-(3,3-Diphenylpropanoyl)piperidine-4-carboxylate
1-Position Substituent Phenylethyl 3,3-Diphenylpropanoyl
4-Position Substituent Phenylpropanoylamino Methyl ester
Opioid Receptor Affinity μ-opioid (EC₅₀: 0.024 nM) Unknown
Therapeutic Use Veterinary anesthetic Undefined (research compound)

Piperidine Carboxylates with Aromatic Substituents

Compound : 1-Benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidine-4-carboxylate
Key Differences :

  • Synthesis: This benzyl-substituted analog was synthesized via propionic anhydride reflux (79.9% yield), contrasting with the diphenylpropanoyl derivative, which may require different acylating agents .

Compound: 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid Key Differences:

  • Functional Groups: The dimethoxyphenyl group enhances water solubility via hydrogen bonding, unlike the diphenylpropanoyl group, which prioritizes lipid solubility .
  • Applications : This compound is an intermediate in CNS drug development, highlighting structural versatility for tailored pharmacokinetics .

Ester Derivatives: Methyl vs. Ethyl Esters

Compound: Ethyl 1-(3-phenylpropanoyl)-4-piperidinecarboxylate Key Differences:

  • Ester Group : The ethyl ester in this compound may slow hydrolysis compared to the methyl ester, prolonging metabolic half-life .
  • Synthetic Flexibility : Ethyl esters are often used as prodrugs, whereas methyl esters are more resistant to esterase activity, suggesting divergent therapeutic strategies .

Table 2 : Physicochemical Properties of Ester Derivatives

Compound Molecular Weight LogP (Predicted) Ester Group
This compound 419.5 5.2 Methyl
Ethyl 1-(3-phenylpropanoyl)-4-piperidinecarboxylate 289.4 3.8 Ethyl
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate 285.7 2.9 Methyl

Piperidine Derivatives in S1P Receptor Agonism

Compound : Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate
Key Differences :

  • Therapeutic Target : This compound acts as an S1P receptor agonist for multiple sclerosis, contrasting with the opioid receptor focus of carfentanil analogs .
  • Structural Features: The tert-butylphenyl-triazole group enhances target specificity, whereas the diphenylpropanoyl group may favor nonspecific CNS interactions .

Biological Activity

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a carboxylate group and a 3,3-diphenylpropanoyl moiety. The molecular formula is C20H25N1O2C_{20}H_{25}N_{1}O_{2}, and its molecular weight is approximately 313.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems and other signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating cellular signaling pathways associated with survival and death.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.2Apoptosis induction via caspase activation
Study BMCF-710.5Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic functions.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Efficacy in Tumor Models : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight over a period of two weeks.
  • Safety Profile Assessment : Toxicological evaluations revealed that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in animal models.

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